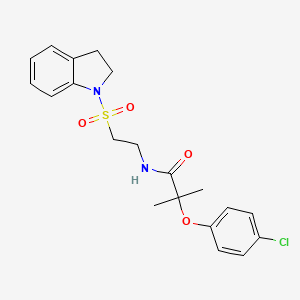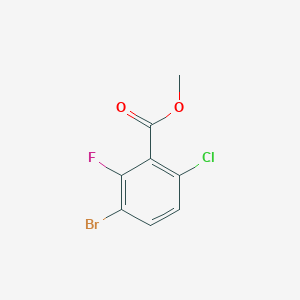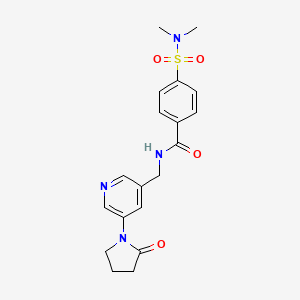
2-(4-chlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)-2-methylpropanamide, commonly known as IND-CP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, inflammation, and cardiovascular diseases.
科学的研究の応用
IND-CP has been extensively studied for its potential applications in cancer treatment. Recent studies have shown that IND-CP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. IND-CP has also been found to reduce inflammation by modulating the activity of inflammatory cytokines. In addition, IND-CP has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
作用機序
The mechanism of action of IND-CP involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. IND-CP also modulates the activity of transcription factors such as AP-1 and STAT3. By inhibiting these pathways, IND-CP induces apoptosis, cell cycle arrest, and reduces inflammation.
Biochemical and Physiological Effects:
IND-CP has been shown to have several biochemical and physiological effects. In cancer cells, IND-CP induces apoptosis and cell cycle arrest by activating the caspase pathway and inhibiting the PI3K/Akt pathway. Inflammation is reduced by modulating the activity of inflammatory cytokines such as TNF-α and IL-6. IND-CP also reduces oxidative stress and improves cardiac function by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
実験室実験の利点と制限
One of the major advantages of IND-CP is its potential as a therapeutic agent for cancer and inflammation. IND-CP has been shown to be effective in preclinical studies, and further studies are ongoing to evaluate its safety and efficacy in humans. However, the synthesis of IND-CP is a complex process that requires specialized equipment and expertise in organic chemistry. Moreover, the use of IND-CP in humans may be limited by its potential toxicity and side effects.
将来の方向性
There are several future directions for research on IND-CP. One area of interest is the development of analogs of IND-CP with improved efficacy and reduced toxicity. Another area of interest is the evaluation of IND-CP in combination with other chemotherapeutic agents for cancer treatment. Further studies are also needed to evaluate the safety and efficacy of IND-CP in humans and to identify its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, IND-CP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment, inflammation, and cardiovascular diseases. The synthesis of IND-CP is a complex process that requires expertise in organic chemistry and specialized equipment. IND-CP has been shown to have several biochemical and physiological effects, and further studies are ongoing to evaluate its safety and efficacy in humans. There are several future directions for research on IND-CP, including the development of analogs and the evaluation of its potential applications in other areas.
合成法
The synthesis of IND-CP involves the reaction of 4-chlorophenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with indoline-1-sulfonyl chloride and 2-methylpropanoyl chloride. The final product is obtained through purification and isolation techniques. The synthesis of IND-CP is a complex process that requires expertise in organic chemistry and specialized equipment.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-20(2,27-17-9-7-16(21)8-10-17)19(24)22-12-14-28(25,26)23-13-11-15-5-3-4-6-18(15)23/h3-10H,11-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVQCMADOJLJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2942254.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2942261.png)
![ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2942264.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2942265.png)

![N-(2,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2942268.png)

![2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2942270.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2942272.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2942274.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2942276.png)
![2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol](/img/structure/B2942277.png)